The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†

Chemical Communications Pub Date: 2005-01-26 DOI: 10.1039/B414426K

Abstract

Electrospray ionisation mass spectrometry studies and quantum chemical calculations indicate that bidentate ligation of Li+ ion to the diamines leads to symmetric bridging and exhibits contrasting relative affinity orderings compared to that of proton for α,ω-diamines.

Graphical abstract: The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities
The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
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